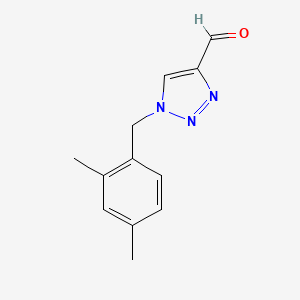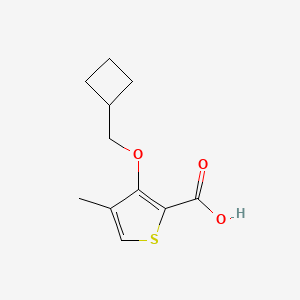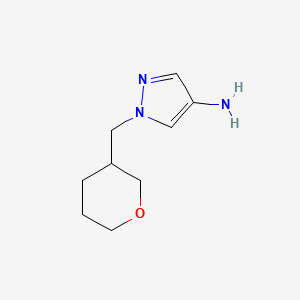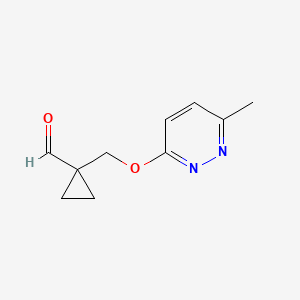
1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
The compound “1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of the 1,2,3-triazole family. Triazoles are a group of five-membered rings containing three nitrogen atoms and two carbon atoms . They are known for their versatile chemical properties and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, infrared spectroscopy can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its functional groups and reaction conditions. For example, the aldehyde group (-CHO) is known to undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties can provide valuable information about how the compound behaves under different conditions .科学的研究の応用
Triazole Derivatives in Drug Development
Triazoles, including structures similar to 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, making them significant in the pharmaceutical industry (Ferreira et al., 2013). The diverse applications of triazoles in drug development underscore their importance in creating new therapies for various diseases, including neglected diseases and those caused by drug-resistant bacteria.
Synthetic Routes for Triazoles
The synthesis of 1,2,3-triazoles, including derivatives like 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, plays a crucial role in medicinal chemistry due to their significant biological activities. Various synthetic routes have been developed to enhance the efficiency and scope of triazole synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a breakthrough, providing a regioselective method to synthesize 1,4-disubstituted 1,2,3-triazoles, which are prominent in drug discovery and development for their varied biological activities (Kaushik et al., 2019).
Eco-friendly Synthesis of Triazoles
Advancements in the eco-friendly synthesis of triazoles, including methods for compounds similar to 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, emphasize the importance of sustainable practices in chemical synthesis. Recent methodologies focus on using microwave irradiation and green catalysts to enhance the synthesis process's efficiency and sustainability. These eco-friendly procedures provide numerous advantages, such as reduced reaction times, simplified work-up, and higher yields, and are applicable to drug synthesis and other industrial applications (de Souza et al., 2019).
Triazoles in Corrosion Inhibition
1,2,3-Triazole derivatives, including those structurally related to 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, have demonstrated significant potential as corrosion inhibitors for metal surfaces. Their ability to form stable complexes with metal ions and protect against corrosion in aggressive media makes them valuable in various industrial applications. The use of 1,2,3-triazole derivatives as corrosion inhibitors exemplifies the versatility of triazoles beyond pharmaceutical applications, highlighting their potential in materials science (Hrimla et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-4-11(10(2)5-9)6-15-7-12(8-16)13-14-15/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSDNNQLVJOEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)




